BenchChemオンラインストアへようこそ!

Metoclopramide Hydrochloride

Pharmacology Receptor Binding Antiemetic Research

Metoclopramide Hydrochloride (CAS 7232-21-5) is a uniquely differentiated substituted benzamide offering dual D2 receptor antagonism (IC50 483 nM) and 5-HT3 receptor antagonism (IC50 308 nM) plus 5-HT4 partial agonism. Unlike pure D2 antagonists such as domperidone, its multimodal mechanism delivers both central antiemetic and peripheral prokinetic activity, making it the definitive reference standard for preclinical gastroparesis, PONV comparator studies, and drug-induced movement disorder research. High aqueous solubility (up to 51.61 mg/mL at 25°C) supports HPLC/UPLC method development and parenteral formulation. Select this batch-certified compound for reproducible, pharmacologically-definitive results.

Molecular Formula C14H25Cl2N3O3
Molecular Weight 354.3 g/mol
CAS No. 7232-21-5
Cat. No. B000254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMetoclopramide Hydrochloride
CAS7232-21-5
Synonyms4-Amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
Cerucal
Dihydrochloride, Metoclopramide
Hydrochloride, Metoclopramide
Maxolon
Metaclopramide
Metoclopramide
Metoclopramide Dihydrochloride
Metoclopramide Hydrochloride
Metoclopramide Monohydrochloride
Metoclopramide Monohydrochloride, Monohydrate
Monohydrochloride, Metoclopramide
Primperan
Reglan
Rimetin
Molecular FormulaC14H25Cl2N3O3
Molecular Weight354.3 g/mol
Structural Identifiers
SMILESCCN(CC)CCNC(=O)C1=CC(=C(C=C1OC)N)Cl.Cl
InChIInChI=1S/C14H22ClN3O2.ClH.H2O/c1-4-18(5-2)7-6-17-14(19)10-8-11(15)12(16)9-13(10)20-3;;/h8-9H,4-7,16H2,1-3H3,(H,17,19);1H;1H2
InChIKeyKJBLQGHJOCAOJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>50.4 [ug/mL] (The mean of the results at pH 7.4)

Metoclopramide Hydrochloride (CAS 7232-21-5): Dual-Action Dopamine D2 and 5-HT3 Antagonist for Gastrointestinal and Antiemetic Research


Metoclopramide Hydrochloride (CAS 7232-21-5) is a substituted benzamide derivative that functions as a dual antagonist at dopamine D2 receptors and serotonin 5-HT3 receptors, with reported IC50 values of 483 nM and 308 nM, respectively . It also exhibits partial agonist activity at 5-HT4 receptors, contributing to its prokinetic effects [1]. The hydrochloride salt form is highly water-soluble, facilitating both oral and parenteral formulation development [2].

Metoclopramide Hydrochloride (CAS 7232-21-5): Why Interchangeability with Other Antiemetics or Prokinetics Is Not Supported by Evidence


Metoclopramide Hydrochloride cannot be generically substituted with other antiemetics or prokinetics without careful consideration of differential pharmacology, efficacy, and safety profiles. Unlike pure D2 antagonists such as domperidone, metoclopramide's additional 5-HT3 antagonism and 5-HT4 agonism confer a unique mechanistic profile [1]. Clinical head-to-head studies demonstrate statistically significant differences in efficacy versus ondansetron in postoperative nausea and vomiting (PONV) and versus prochlorperazine in migraine [2][3]. Furthermore, its ability to cross the blood-brain barrier distinguishes it from domperidone, leading to a higher risk of extrapyramidal side effects but also enabling central antiemetic action [1].

Metoclopramide Hydrochloride (CAS 7232-21-5): Quantified Evidence for Scientific Selection and Procurement Decisions


Dual Receptor Antagonism with Quantified Potency at 5-HT3 and D2 Receptors

Metoclopramide hydrochloride demonstrates dual antagonism at 5-HT3 (IC50 = 308 nM) and dopamine D2 (IC50 = 483 nM) receptors . In functional assays using CHO cells expressing human D2R and 5-HT3 receptors, metoclopramide competitively antagonized D2R-mediated cAMP reduction with an IC50 of 4.8 nM and blocked 5-HT-induced Ca2+ influx with an IC50 of 9.2 nM . This dual activity distinguishes it from domperidone, which lacks significant 5-HT3 antagonism [1].

Pharmacology Receptor Binding Antiemetic Research

Comparative Efficacy in Postoperative Nausea and Vomiting (PONV): Metoclopramide vs. Ondansetron

A systematic review and meta-analysis of 5 RCTs (n=861 pediatric patients undergoing tonsillectomy) found that ondansetron significantly reduced the risk of PONV/POV by almost 50% compared to metoclopramide (RR 0.48, 95% CI 0.31-0.75, moderate quality evidence) [1]. However, a separate RCT in major gynecological surgery (n=50) reported that metoclopramide 10 mg and ondansetron 4 mg had similar short-lasting efficacy for preventing vomiting, with 33% vs. 20% vomiting incidence in the first 4 hours, respectively [2].

Anesthesiology Postoperative Nausea and Vomiting Clinical Trials

Head-to-Head Comparison with Prochlorperazine in Acute Migraine: Quantified Difference in Pain Relief

In an RCT of 86 adult patients with moderate to severe acute migraine headache, a single 10 mg IM dose of prochlorperazine reduced median headache scores by 67%, compared to 34% with metoclopramide 10 mg IM and 16% with placebo [1]. Symptoms of nausea and vomiting were also significantly more relieved in the prochlorperazine group (χ2 = 17.1, P < 0.001) [1].

Migraine Emergency Medicine Headache

Extrapyramidal Adverse Event Risk: Metoclopramide vs. Domperidone and Placebo

A systematic review and meta-analysis of 28 studies in gastroparesis patients found that restlessness, an extrapyramidal adverse event, occurred in 15% of patients (95% CI: 7.48–26.61) treated with metoclopramide, representing a 7-fold increased risk compared to placebo (OR: 7.72; 95% CI: 1.27–47.05) [1]. In contrast, domperidone, which does not readily cross the blood-brain barrier, is associated with a lower risk of extrapyramidal side effects [2].

Pharmacovigilance Adverse Events Gastroparesis

Metoclopramide Hydrochloride (CAS 7232-21-5): High-Value Application Scenarios Supported by Quantitative Evidence


Investigational Use in Gastroparesis and Functional Dyspepsia Models Leveraging Prokinetic and Antiemetic Dual Action

Metoclopramide hydrochloride is the reference standard for preclinical gastroparesis and functional dyspepsia research requiring combined D2 antagonism and 5-HT4 agonism for enhanced gastrointestinal motility. Its unique dual mechanism, distinct from the pure D2 antagonism of domperidone, makes it essential for studies investigating multimodal prokinetic strategies [1]. Researchers should be aware of the 7-fold increased risk of extrapyramidal side effects observed clinically, which may influence in vivo behavioral assays [2].

Comparative Efficacy Research in Postoperative Nausea and Vomiting (PONV) Protocols

Metoclopramide serves as a critical comparator arm in PONV studies evaluating newer 5-HT3 antagonists. The established quantitative difference in pediatric tonsillectomy (RR 0.48 for ondansetron vs. metoclopramide) [3] and similar efficacy in adult gynecologic surgery [4] provide a robust evidence base for designing dose-response and combination therapy trials.

Analytical Method Development and Formulation Science

The high aqueous solubility of metoclopramide hydrochloride (up to 51.61 mg/mL at 25°C) and its stability profile in solution [5] make it a model compound for developing and validating HPLC, UPLC, and dissolution methods for benzamide derivatives. Its well-characterized physicochemical properties support formulation studies for immediate-release and parenteral dosage forms.

Safety Pharmacology and Toxicology Studies Focused on Extrapyramidal Symptoms

Due to its established clinical association with a 15% incidence of restlessness and 7-fold increased EPS risk [2], metoclopramide hydrochloride is a key tool compound for investigating the mechanisms of drug-induced movement disorders in rodent and non-human primate models. This differentiates it from domperidone, which lacks central D2 effects [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Metoclopramide Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.